molecular formula C23H48O12 B1676780 Dodecaethylene Glycol Monomethyl Ether CAS No. 9004-74-4

Dodecaethylene Glycol Monomethyl Ether

Cat. No. B1676780
CAS RN: 9004-74-4
M. Wt: 560.7 g/mol
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
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Description

Dodecaethylene Glycol Monomethyl Ether, also known as mPEG12-Alcohol, is a chemical compound with the molecular formula C25H52O13 and a molecular weight of 560.68 . It is a liquid at 20°C and is typically white or colorless to yellow to orange in appearance .


Molecular Structure Analysis

The molecular structure of Dodecaethylene Glycol Monomethyl Ether is represented by the formula C25H52O13 . It has a molecular weight of 560.68 .


Physical And Chemical Properties Analysis

Dodecaethylene Glycol Monomethyl Ether is a liquid at 20°C . . It has a refractive index of 1.46 . It is typically white or colorless to yellow to orange in appearance .

Scientific Research Applications

Improving Flotation Recovery of Phosphate Ores

Dodecaethylene Glycol Monomethyl Ether, as part of a nonionic surfactant series, has been tested for its beneficial effects in the flotation of phosphate ores. The study focused on its combination with sodium oleate and dodecane as collectors, aiming to enhance froth characteristics and flotation recovery. The interaction between sodium oleate and nonionic surfactants like NP-4 showed a significant reduction in surface tension, indicating a synergistic effect that could improve the efficiency of phosphate ore flotation processes (Sis & Chander, 2003).

Drug Delivery Systems

Polyethylene Glycol Monomethyl Ether – co – Polycaprolactone (mPEG-co-PCL) copolymers have been synthesized and investigated for their potential in drug delivery systems. This research explored how the hydrophobic segment of the copolymer influences the loading and releasing capabilities for drugs like methotrexate, commonly used in cancer treatment. The findings suggest that adjusting the copolymer chain length can control drug release rates, making mPEG-co-PCL a promising candidate for delivering hydrophobic drugs (Piazza et al., 2018).

Bio-based Surfactants

A study on the synthesis of bio-based surfactants through the direct solvent-free etherification of glycerol with dodecanol presents a novel approach to producing environmentally friendly surfactants. This process, using heterogeneous interfacial acidic catalysts, achieved a significant conversion of dodecanol with high selectivity for alkylpolyglycerylether (AGEM), showcasing a potential path toward sustainable surfactant production (Fan et al., 2015).

Catalytic Oxidation

The catalytic oxidation of Polyethylene Glycol Dodecyl Ether to its corresponding carboxylic acid has been explored using mono and bimetallic catalysts based on Au and Pd nanoparticles. The process, utilizing water as a solvent and dioxygen as an oxidant, underscores the economic and environmental benefits of this oxidation pathway. The study revealed a synergistic effect between Au and Pd, enhancing the conversion rate and indicating the method's feasibility for large-scale applications (Zhou et al., 2007).

Safety And Hazards

Dodecaethylene Glycol Monomethyl Ether is harmful if swallowed and causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZJIIDLZRWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecaethylene Glycol Monomethyl Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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